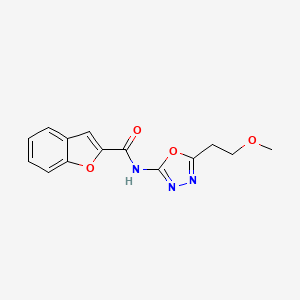

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

説明

特性

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-19-7-6-12-16-17-14(21-12)15-13(18)11-8-9-4-2-3-5-10(9)20-11/h2-5,8H,6-7H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDMUTSWGVOYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring followed by its attachment to the benzofuran moiety. The reaction conditions often involve the use of reagents such as hydrazine hydrate, carboxylic acids, and dehydrating agents. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .

化学反応の分析

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

科学的研究の応用

Medicinal Chemistry

The oxadiazole moiety is prevalent in many bioactive compounds, and derivatives like N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide are being explored for their pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant antibacterial properties. For instance, related compounds have shown activity against multidrug-resistant strains of Neisseria gonorrhoeae, which is critical given the global health crisis posed by antibiotic resistance. The introduction of functional groups such as methoxyethyl enhances the lipophilicity and permeability of these compounds, potentially improving their efficacy against Gram-negative bacteria .

Cancer Therapy

Compounds with oxadiazole structures are also being investigated for their anticancer properties. Research indicates that these compounds can inhibit critical pathways involved in tumor proliferation and survival.

Case Studies and Research Findings

Several case studies highlight the effectiveness of similar compounds derived from the oxadiazole class:

作用機序

The mechanism of action of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Additionally, the benzofuran moiety may interact with cellular receptors, modulating inflammatory responses and other biological pathways .

類似化合物との比較

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-methoxypsoralen: Another benzofuran derivative with applications in phototherapy.

Angelicin: Known for its anti-inflammatory properties.

The unique combination of the oxadiazole ring and benzofuran moiety in this compound provides it with distinct biological activities and potential therapeutic applications .

生物活性

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core linked to an oxadiazole moiety, which is known for its diverse biological activities. The presence of the methoxyethyl group enhances its solubility and bioavailability. The molecular formula is , and it possesses a molecular weight of 273.29 g/mol.

Antiproliferative Effects

Research has indicated that oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. Specifically, compounds similar to this compound have demonstrated cytotoxic effects in studies involving human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 10.5 | Topoisomerase I inhibition |

| Compound B | HeLa | 8.7 | Induction of apoptosis |

| This compound | HCT-116 | TBD | TBD |

The primary mechanism through which oxadiazole derivatives exert their antiproliferative effects appears to involve the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription . Molecular docking studies suggest that these compounds can effectively bind to the active site of topoisomerase I, leading to the disruption of DNA processes in cancer cells.

Additional Biological Activities

Beyond antiproliferative effects, derivatives of oxadiazoles have been investigated for their anti-inflammatory and antimicrobial properties. For instance, some studies highlight their ability to modulate inflammatory pathways and inhibit microbial growth .

Case Studies

-

Topoisomerase Inhibition Study :

A study focused on a series of oxadiazole derivatives revealed that modifications in the structure could enhance their inhibitory effects on topoisomerase I. This study utilized MTT assays and molecular docking simulations to confirm the activity . -

Cytotoxicity Assessment :

In another investigation, a library of oxadiazole compounds was synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that specific structural features significantly influenced their biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Oxadiazole Ring Formation : Cyclization of hydrazide intermediates using dehydrating agents like POCl₃ or PCl₅ under reflux conditions .

- Amide Coupling : Benzofuran-2-carboxylic acid is activated via carbodiimides (e.g., EDC/HOBt) and coupled to the oxadiazole amine group .

- Methoxyethyl Introduction : Alkylation or nucleophilic substitution at the oxadiazole C5 position, optimized via solvent polarity (e.g., DMF) and temperature control (60–80°C) .

- Optimization : Yield and purity are monitored via HPLC and TLC. Adjusting stoichiometry, catalyst load (e.g., triethylamine), and reaction time (24–48 hrs) improves efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and benzofuran moieties (e.g., δ 7.5–8.5 ppm for benzofuran protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .

- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are commonly used to evaluate its biological activity?

- Methodological Answer :

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or hydrolases (e.g., LOX, BChE), using substrate-specific probes .

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Purity Verification : Use orthogonal techniques (e.g., NMR + LC-MS) to exclude batch-specific impurities .

- Structural Analog Comparison : Test derivatives (e.g., methoxy vs. methylthio substituents) to identify SAR trends influencing activity .

Q. What strategies are employed to elucidate the compound’s mechanism of action in cancer models?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets (e.g., tubulin or DNA topoisomerases) using AutoDock Vina, guided by oxadiazole’s π-π stacking potential .

- Western Blotting : Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio) or cell cycle regulators (e.g., p21) in treated vs. untreated cells .

- In Vivo Xenografts : Evaluate tumor growth inhibition in nude mice, paired with histopathology to assess toxicity .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified oxadiazole (e.g., 2-methoxyethyl vs. methylthio) or benzofuran (e.g., halogenation) groups .

- Pharmacokinetic Profiling : Measure logP (octanol/water partitioning) and metabolic stability (e.g., liver microsomes) to balance potency and bioavailability .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity, guiding rational design .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2:1 hydrazide:carboxylic acid ratio) to suppress diastereomers .

- Flow Chemistry : Implement continuous reactors for cyclization steps to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。